3-(3,5-Bis(trifluoromethyl)phenoxy)benzene-1-sulfonyl chloride
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Overview
Description
3-(3,5-Bis(trifluoromethyl)phenoxy)benzene-1-sulfonyl chloride is a chemical compound known for its unique structure and properties. It features a sulfonyl chloride group attached to a benzene ring, which is further substituted with a phenoxy group containing two trifluoromethyl groups. This compound is often used in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Bis(trifluoromethyl)phenoxy)benzene-1-sulfonyl chloride typically involves the reaction of 3,5-bis(trifluoromethyl)phenol with a sulfonyl chloride derivative. One common method includes the slow addition of trifluoromethanesulfonic acid to a cooled solution of phenol trifluoromethanesulfonate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and safety.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Bis(trifluoromethyl)phenoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Common solvents include dichloromethane, acetonitrile, and toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide, while coupling reactions would produce biaryl compounds.
Scientific Research Applications
3-(3,5-Bis(trifluoromethyl)phenoxy)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce trifluoromethyl groups and sulfonyl chloride functionalities.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-(3,5-Bis(trifluoromethyl)phenoxy)benzene-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. The trifluoromethyl groups enhance the compound’s reactivity and stability, making it a valuable tool in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with only one trifluoromethyl group.
3,5-Bis(trifluoromethyl)benzene-1-sulfonyl chloride: Lacks the phenoxy group present in the target compound.
Uniqueness
3-(3,5-Bis(trifluoromethyl)phenoxy)benzene-1-sulfonyl chloride is unique due to the presence of both the phenoxy group and the two trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it particularly useful in synthetic chemistry and various industrial applications .
Properties
Molecular Formula |
C14H7ClF6O3S |
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Molecular Weight |
404.7 g/mol |
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl chloride |
InChI |
InChI=1S/C14H7ClF6O3S/c15-25(22,23)12-3-1-2-10(7-12)24-11-5-8(13(16,17)18)4-9(6-11)14(19,20)21/h1-7H |
InChI Key |
WQQHVYQXYSOYAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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